Stereochemical Identity: (2R,4S) Trans-Configuration Enables Defined nNOS Inhibitor Binding Geometry Distinguished from (2S)- and (2R,4R)-Diastereomers
The (2R,4S) trans-configuration of CAS 1946010-87-2 is stereochemically distinct from the (2S,4S) enantiomer (CAS 2007920-50-3) and the (2R,4R) diastereomer (CAS 1818843-16-1), which feature a cis-relationship between the C2 amine and C4 fluorine [1]. In the elaborated nNOS inhibitor series reported by Do et al. (2019), the pyrrolidine tail stereochemistry derived from this building block dictates the inhibitor binding mode: a chirality change on the pyrrolidine ring (e.g., from (S)- to (R)-configuration at the carbon bearing the tail attachment) caused a complete reorientation of the central fluorobenzene linker within the enzyme active site, as revealed by X-ray crystallography at 1.95 Å resolution [2]. The (2R,4S)-derived inhibitor (compound 21) achieved a Ki < 30 nM against human nNOS — a potency within 2-fold of the lead compound 1 (Ki = 30 nM) — while the (2S)-configured pyrrolidine analogs (compounds 4–9) showed Ki values ranging from 52 to 204 nM against human nNOS, representing a 1.7- to 6.8-fold decrease in potency [1].
| Evidence Dimension | Human nNOS inhibitory potency (Ki) of elaborated inhibitors derived from the building block |
|---|---|
| Target Compound Data | Compound 21 (derived from (2R,4S)-configured pyrrolidine): Ki (hnNOS) = 23 nM |
| Comparator Or Baseline | Compound 4 (derived from (S)-pyrrolidine): Ki (hnNOS) = 68 nM; Compound 6 ((R)-pyrrolidine): Ki = 59 nM; Compound 8 (unsubstituted pyrrolidine): Ki = 129 nM; Compound 9 (tertiary amine variant): Ki = 204 nM |
| Quantified Difference | Compound 21 exhibits 3.0-fold greater potency than compound 4, 2.6-fold vs compound 6, 5.6-fold vs compound 8, and 8.9-fold vs compound 9 |
| Conditions | NO hemoglobin capture assay; Ki calculated from IC₅₀ using Cheng-Prusoff equation; human nNOS enzyme; six to nine concentrations tested in duplicate |
Why This Matters
Procurement of the incorrect stereoisomer building block can lead to elaborated inhibitors with up to ~9-fold lower potency, directly compromising SAR studies and lead optimization campaigns.
- [1] Do, H.T.; Li, H.; Chreifi, G.; Poulos, T.L.; Silverman, R.B. Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. J. Med. Chem. 2019, 62, 2690–2707 (Table 1: Ki values for compounds 1–21). DOI: 10.1021/acs.jmedchem.8b02032. View Source
- [2] RCSB PDB. 6NGQ: Structure of rat nNOS heme domain in complex with 6-(3-fluoro-5-(2-((2R,4S)-4-fluoropyrrolidin-2-yl)ethyl)phenethyl)-4-methylpyridin-2-amine. Resolution 1.95 Å. Released 2019-03-13. DOI: 10.2210/pdb6NGQ/pdb. View Source
